Cas no 2034580-73-7 (5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide)
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- KPPRAWKBCITGGK-XYPYZODXSA-N
- 5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- 5-bromo-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide
- 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide
-
- Inchi: 1S/C16H15BrN4O3/c17-14-6-5-13(24-14)15(22)21-10-1-3-11(4-2-10)23-16-12(9-18)19-7-8-20-16/h5-8,10-11H,1-4H2,(H,21,22)
- InChI Key: KPPRAWKBCITGGK-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C(C(N([H])C2([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C2([H])[H])OC2C(C#N)=NC([H])=C([H])N=2)=O)O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 489
- XLogP3: 2.9
- Topological Polar Surface Area: 101
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6484-1917-2μmol |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-5μmol |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-10μmol |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-20μmol |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-1mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-2mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-3mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-4mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-5mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6484-1917-10mg |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide |
2034580-73-7 | 10mg |
$118.5 | 2023-09-08 |
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Additional information on 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide
Introduction to 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide (CAS No. 2034580-73-7)
5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide, a compound with the CAS number 2034580-73-7, is a novel and promising molecule in the field of medicinal chemistry. This compound has garnered significant attention due to its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis, biological activity, and recent research developments surrounding this compound.
The chemical structure of 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide is characterized by a furan ring substituted with a bromine atom at the 5-position and an amide group attached to a cyclohexyl ring. The cyclohexyl ring is further substituted with a (3-cyanopyrazin-2-yl)oxy group, which imparts unique properties to the molecule. The presence of these functional groups suggests that the compound may exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The synthesis of 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide involves several steps and requires precise control over reaction conditions. One common approach involves the reaction of 5-bromofuran-2-carboxylic acid with an appropriate amine derivative under suitable coupling conditions. The (1r,4r)-4-hydroxycyclohexanamine can be reacted with 3-cyanopyrazine to form the (3-cyanopyrazin-2-yl)oxy group, which is then coupled to the furan carboxylic acid moiety. This multi-step synthesis process highlights the complexity and precision required in the preparation of this compound.
In recent years, significant research has been conducted to explore the biological activities of 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. For instance, it has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Beyond its anti-inflammatory properties, 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its potential as an anti-inflammatory and anti-cancer agent, 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide has also been investigated for its anti-viral properties. Research has indicated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The exact mechanism by which it exerts its anti-viral effects is still under investigation but may involve interference with viral entry or replication processes.
The safety profile of 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]furan-2-carboxamide is another important aspect that has been studied. Toxicity assessments have shown that this compound exhibits low toxicity in vitro and in vivo models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 5-bromo-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yloxy)cyclohexyl]furan - 2 - carboxamide (CAS No. 2034580 - 73 - 7) is a promising molecule with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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